1-Diazonioethen-1-ide
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Overview
Description
Preparation Methods
1-Diazonioethen-1-ide can be synthesized through several methods:
Oxidation of Hydrazine: This involves the oxidation of hydrazine (R₂N–NH₂) to form the desired compound.
Reduction of 1,1-Diazene Oxide: The reduction of 1,1-diazene oxide (R₂N–N=O) is another method to prepare this compound.
1,1-Elimination of MX from R₂N–NMX: This method involves the elimination of MX (where M = Na, K; X = SO₂Ar) from R₂N–NMX.
Treatment of Secondary Amines with Angeli’s Salt: Secondary amines are treated with Angeli’s salt (Na₂N₂O₃) in the presence of acid to produce this compound.
Chemical Reactions Analysis
1-Diazonioethen-1-ide undergoes various chemical reactions:
Cycloaddition Reactions: It participates in cycloaddition reactions with alkenes to generate N-aminoaziridines.
Elimination Reactions: In the absence of other reactants, it undergoes reactions where N₂ is eliminated, resulting in an organic residue.
Cycloelimination and Chelotropic Elimination: Cyclic isodiazenes readily undergo these reactions, often believed to be concerted pericyclic processes.
Common reagents and conditions for these reactions include the use of alkenes for cycloaddition and the absence of other reactants for elimination reactions. The major products formed include N-aminoaziridines and various organic residues .
Scientific Research Applications
1-Diazonioethen-1-ide has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a ligand in transition metal complexes.
Biology: Its reactivity makes it useful in studying biological processes that involve nitrogen elimination.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Diazonioethen-1-ide involves its high reactivity and ability to undergo elimination reactions. The molecular targets include alkenes and other organic compounds that can participate in cycloaddition reactions . The pathways involved often include concerted pericyclic processes, which are evidenced by the stereospecificity of the reactions .
Comparison with Similar Compounds
1-Diazonioethen-1-ide can be compared to other similar compounds such as diazene and nitrene:
The uniqueness of this compound lies in its ability to participate in a wide range of reactions, including cycloaddition and elimination, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
74272-21-2 |
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Molecular Formula |
C2H2N2 |
Molecular Weight |
54.05 g/mol |
InChI |
InChI=1S/C2H2N2/c1-2-4-3/h1H2 |
InChI Key |
YFXWOHPGCVSPRG-UHFFFAOYSA-N |
Canonical SMILES |
C=C=[N+]=[N-] |
Origin of Product |
United States |
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